
pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate is an organic compound with the molecular formula C13H11FN2O2 It is a derivative of carbamate, featuring a pyridine ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate typically involves the reaction of pyridin-4-ylmethanol with 4-fluorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate
- Pyridin-4-ylmethyl N-(4-bromophenyl)carbamate
- Pyridin-4-ylmethyl N-(4-methylphenyl)carbamate
Uniqueness
Pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
4867-61-2 |
|---|---|
Molecular Formula |
C13H11FN2O2 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H11FN2O2/c14-11-1-3-12(4-2-11)16-13(17)18-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
InChI Key |
LOWXZIMNVQRJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CC=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


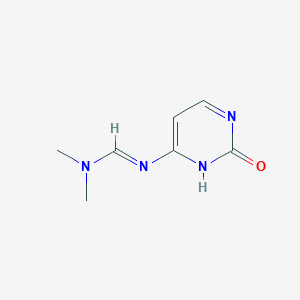
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
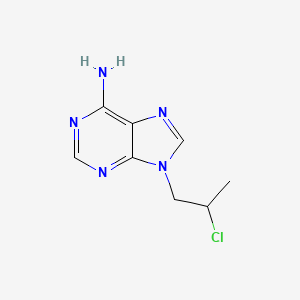
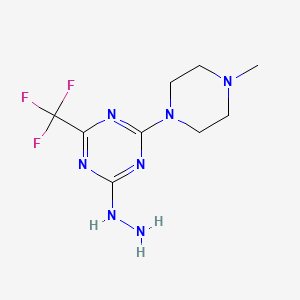
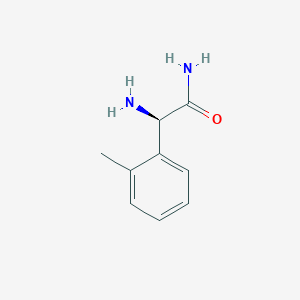
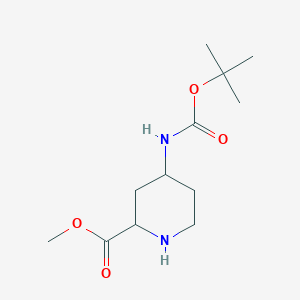

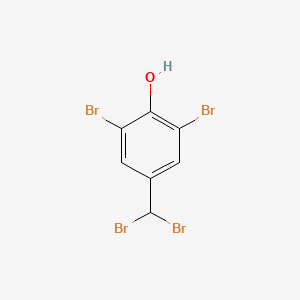
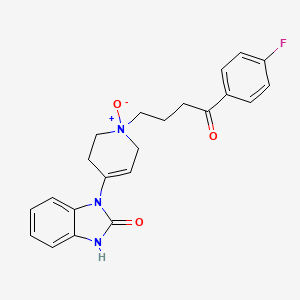
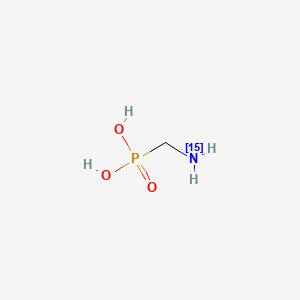
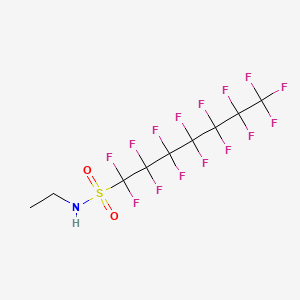
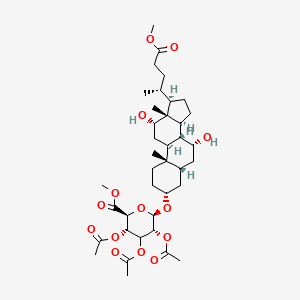
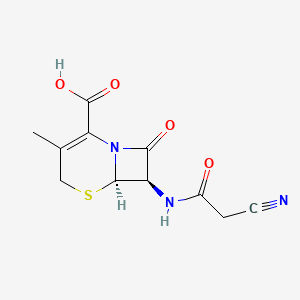
![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)
